

Dimethyl 5-chloroisophthalate CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl 5-chloroisophthalate*

Cat. No.: *B1346161*

[Get Quote](#)

Dimethyl 5-chloroisophthalate: A Technical Guide

CAS Number: 20330-90-9

This technical guide provides a comprehensive overview of **Dimethyl 5-chloroisophthalate**, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, spectroscopic data, and safety information.

Chemical Properties

Dimethyl 5-chloroisophthalate is a chlorinated aromatic diester. Its primary application lies in its use as a chemical intermediate and a building block in organic synthesis.

Table 1: Physicochemical Properties of **Dimethyl 5-chloroisophthalate**

Property	Value	Source
CAS Number	20330-90-9	ECHEMI
Molecular Formula	$C_{10}H_9ClO_4$	NIST WebBook
Molecular Weight	228.63 g/mol	NIST WebBook
Melting Point	78 °C	ECHEMI
Boiling Point	Data not available	N/A
Density	1.29 g/cm ³	ECHEMI
Vapor Pressure	0.000421 mmHg at 25°C	ECHEMI
Solubility	Data not available	ECHEMI

Synthesis

A detailed experimental protocol for the synthesis of **Dimethyl 5-chloroisophthalate** is not readily available in published literature. However, a probable and effective method is the Fischer esterification of 5-chloroisophthalic acid. This method is analogous to the well-documented synthesis of similar compounds, such as dimethyl 5-bromoisophthalate.

Proposed Experimental Protocol: Esterification of 5-Chloroisophthalic Acid

Objective: To synthesize **Dimethyl 5-chloroisophthalate** via acid-catalyzed esterification of 5-chloroisophthalic acid.

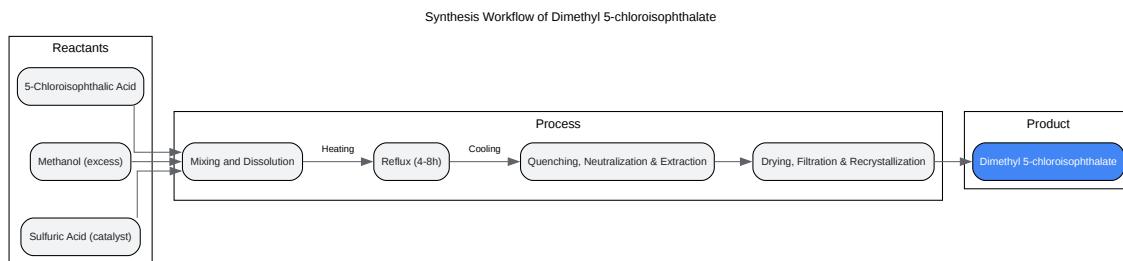
Materials:

- 5-chloroisophthalic acid
- Anhydrous methanol (CH_3OH)
- Concentrated sulfuric acid (H_2SO_4)
- 5% aqueous sodium bicarbonate solution ($NaHCO_3$)

- Distilled water
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Filtration apparatus


Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, add 5-chloroisophthalic acid and an excess of anhydrous methanol.
- Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Reflux: Attach the reflux condenser and heat the mixture to reflux. Maintain the reflux with continuous stirring for several hours (typically 4-8 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:

- After the reaction is complete, allow the mixture to cool to room temperature.
- Slowly pour the reaction mixture into a beaker containing cold distilled water.
- Neutralize the excess sulfuric acid by carefully adding a 5% aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH 7-8).

- Extraction:
 - Transfer the aqueous mixture to a separatory funnel.
 - Extract the product into an organic solvent like dichloromethane or ethyl acetate. Repeat the extraction process (3 times) to maximize the yield.
 - Combine the organic layers.
- Drying and Filtration:
 - Wash the combined organic extracts with brine (saturated NaCl solution).
 - Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
- Solvent Removal and Purification:
 - Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
 - The crude **Dimethyl 5-chloroisophthalate** can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield a crystalline solid.

The following diagram illustrates the general workflow for this synthesis.

[Click to download full resolution via product page](#)

Caption: Synthesis Workflow of **Dimethyl 5-chloroisophthalate**.

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum (electron ionization) of **Dimethyl 5-chloroisophthalate** is available in the NIST WebBook. This data is crucial for confirming the molecular weight and fragmentation pattern of the compound.

Infrared Spectroscopy (IR)

The IR spectrum of **Dimethyl 5-chloroisophthalate** is also available in the NIST WebBook. Key characteristic peaks would include:

- C=O stretch (ester): Typically in the range of 1720-1740 cm⁻¹.

- C-O stretch (ester): Around 1200-1300 cm^{-1} .
- C-Cl stretch: In the fingerprint region, typically 600-800 cm^{-1} .
- Aromatic C-H stretch: Above 3000 cm^{-1} .
- Aromatic C=C stretch: In the range of 1450-1600 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H and ^{13}C NMR data for **Dimethyl 5-chloroisophthalate** are not readily found in the public domain. However, based on the structure and data from analogous compounds, the following spectral characteristics can be predicted:

Predicted ^1H NMR Spectrum:

- A singlet for the two equivalent methoxy ($-\text{OCH}_3$) protons, expected around δ 3.9-4.0 ppm.
- Signals for the three aromatic protons. Due to the substitution pattern, one would expect a singlet (or a triplet with very small coupling) for the proton at the C2 position and a doublet for the protons at the C4 and C6 positions.

Predicted ^{13}C NMR Spectrum:

- A signal for the methoxy carbons ($-\text{OCH}_3$) around δ 52-53 ppm.
- Signals for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield.
- A signal for the ester carbonyl carbons (C=O) in the range of δ 165-167 ppm.

Applications in Research and Drug Development

Currently, there are no specific, documented applications of **Dimethyl 5-chloroisophthalate** in drug development. Its primary utility is as a precursor or intermediate in the synthesis of more complex molecules. The presence of three reactive sites (two ester groups and a chloro-substituted aromatic ring) makes it a versatile building block for creating a variety of chemical structures, including potential pharmaceutical compounds and functional materials.

Safety and Handling

Hazard Statements:[[1](#)]

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Precautionary Measures:

- Use only in a well-ventilated area.
- Wear protective gloves, clothing, eye, and face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash skin thoroughly after handling.
- In case of contact with eyes, rinse cautiously with water for several minutes.
- If inhaled, move the person into fresh air and keep comfortable for breathing.
- If swallowed, call a poison center or doctor if you feel unwell.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [echemi.com \[echemi.com\]](http://echemi.com)
- To cite this document: BenchChem. [Dimethyl 5-chloroisophthalate CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1346161#dimethyl-5-chloroisophthalate-cas-number-and-properties\]](https://www.benchchem.com/product/b1346161#dimethyl-5-chloroisophthalate-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com